molecular formula C16H16O3S B3063550 2-(3-Methoxybenzylthio)-2-phenylacetic acid CAS No. 7037-33-4

2-(3-Methoxybenzylthio)-2-phenylacetic acid

Cat. No.: B3063550
CAS No.: 7037-33-4
M. Wt: 288.4 g/mol
InChI Key: DCWDBUYRVFMPPL-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzylthio)-2-phenylacetic acid is an organic compound that features a benzylthio group attached to a phenylacetic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzylthio)-2-phenylacetic acid typically involves the reaction of 3-methoxybenzyl chloride with thiophenol in the presence of a base to form 3-methoxybenzylthiophenol. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzylthio)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxybenzylthio)-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzylthio)-2-phenylacetic acid involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with enzymes and proteins involved in cellular signaling, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxybenzylthio)-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

7037-33-4

Molecular Formula

C16H16O3S

Molecular Weight

288.4 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-2-phenylacetic acid

InChI

InChI=1S/C16H16O3S/c1-19-14-9-5-6-12(10-14)11-20-15(16(17)18)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,17,18)

InChI Key

DCWDBUYRVFMPPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC(C2=CC=CC=C2)C(=O)O

Key on ui other cas no.

7037-33-4

Origin of Product

United States

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